molecular formula C12H12O2S B13080181 (2-Methoxythiophen-3-yl)(phenyl)methanol

(2-Methoxythiophen-3-yl)(phenyl)methanol

Cat. No.: B13080181
M. Wt: 220.29 g/mol
InChI Key: BXDTXUKTVMKXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methoxythiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding ketones, alcohols, ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Methoxythiophen-3-yl)(phenyl)methanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methoxythiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxythiophen-3-yl)methanol
  • (2-Methoxythiophen-3-yl)(methyl)methanol
  • (2-Methoxythiophen-3-yl)(ethyl)methanol

Uniqueness

(2-Methoxythiophen-3-yl)(phenyl)methanol is unique due to the presence of both a methoxy group and a phenyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

(2-methoxythiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C12H12O2S/c1-14-12-10(7-8-15-12)11(13)9-5-3-2-4-6-9/h2-8,11,13H,1H3

InChI Key

BXDTXUKTVMKXRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CS1)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.